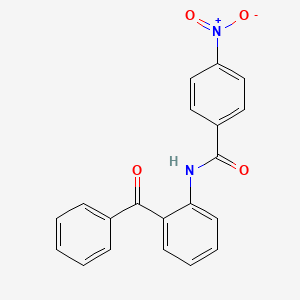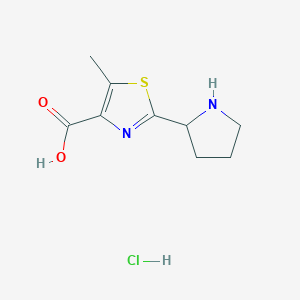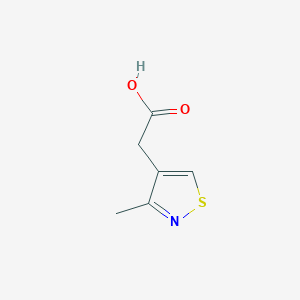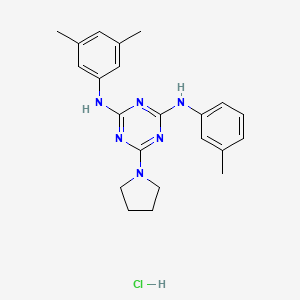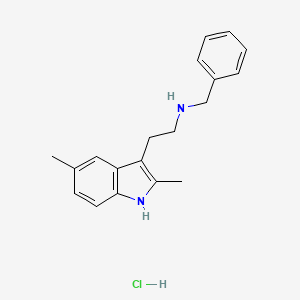
N-benzyl-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-benzyl-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride involves several key steps and methodologies. For instance, the synthesis of cyclopalladated derivatives of related compounds has been demonstrated through the treatment of monoimines with palladium acetate, leading to acetato-bridged cyclopalladated dimers, which can further react with monodentate and symmetric bidentate Lewis bases to yield various mononuclear and dinuclear compounds . Another approach for synthesizing substituted indoles is presented through a short synthesis route starting from Martius Yellow, involving regioselective reactions such as iodination, aryl radical-alkene cyclization, and carboxylation . Additionally, the conjugate addition of indoles to dichlorobenzoquinone has been developed to produce dihydroxybenzoquinones, which can be further processed to yield the desired benzoquinone derivatives . Furthermore, the synthesis of 3-phenyl-2,5-disubstituted indoles has been achieved using ethyl alpha-benzyl-alpha-acetylethanoate and diazonium salts, followed by a Fischer indole synthesis .
Molecular Structure Analysis
The molecular structure of compounds similar to N-benzyl-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride has been characterized using various spectroscopic methods. For example, cyclopalladated derivatives have been studied by 1H and 13C NMR spectroscopy, and their crystal structures have been determined by single-crystal X-ray diffraction analysis . The rotational characteristics of the biaryl bond created in the reactions involving indoles and dichlorobenzoquinone have been examined by theoretical and spectroscopic methods, which is crucial for understanding the molecular conformation and electronic properties of these compounds .
Chemical Reactions Analysis
The reactivity of related compounds has been explored in various chemical reactions. Cyclopalladated derivatives exhibit reactivity towards monodentate and symmetric bidentate Lewis bases, leading to the formation of different mononuclear and dinuclear compounds with potential applications in catalysis and material science . The reactivity of indoles in the presence of dichlorobenzoquinone under acid-catalyzed conditions has been utilized to synthesize benzoquinone derivatives, showcasing the versatility of indoles in electrophilic addition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to N-benzyl-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride are determined by their molecular structure and the nature of their substituents. The cyclopalladated derivatives' properties are influenced by the palladium centers and the ligands attached to them, which can affect their solubility, stability, and reactivity . The indole derivatives synthesized from Martius Yellow exhibit regioselectivity in their reactions, which is a critical aspect of their chemical behavior . The antifungal evaluation of some 3-phenyl-2,5-disubstituted indoles derived from new ethyl-2-benzyl-2-[N-(aryl)hydrazono] ethanoates indicates that the biological activity of these compounds can be significant, although it is highly dependent on the specific substituents present .
Wissenschaftliche Forschungsanwendungen
Psychoactive Substance Analysis
Research into N-benzyl-substituted phenethylamines, a category to which the molecule is related, has primarily focused on their psychoactive effects and interactions with serotonin receptors. For instance, studies on NBOMes, a class of potent hallucinogenic drugs, provide insights into their pharmacological actions, including potent serotonin receptor activation. This research is pivotal for understanding the receptor-specific activities of such compounds, contributing to the broader field of neuropharmacology and offering a foundation for developing therapeutic agents targeting similar pathways (Yoshida et al., 2015).
Analytical Methods for Drug Detection
The analytical detection of designer drugs in biological matrices is another significant area of research. High-performance liquid chromatography tandem mass spectrometry (HPLC/MS/MS) methods have been developed for the quantification of similar compounds in human serum, showcasing the importance of accurate detection technologies in clinical toxicology and emergency medicine (Poklis et al., 2013). Such methodologies are crucial for diagnosing and managing drug intoxication cases, as well as for forensic analyses.
Drug Metabolism and Pharmacokinetics
Understanding the metabolism and pharmacokinetics of psychoactive substances, including those structurally related to N-benzyl-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride, is essential for drug development and safety assessments. Research in this domain focuses on identifying metabolic pathways and detecting metabolites in biological specimens, providing valuable data for toxicological studies and the development of antidotes or treatments for overdoses (Kanamori et al., 2002).
Safety And Hazards
Zukünftige Richtungen
Indole is a versatile and common nitrogen-based heterocyclic scaffold and is frequently used in the synthesis of various organic compounds2. The future of indole derivatives in the field of medicinal and pharmaceutical chemistry looks promising1.
Please note that this information is general and may not apply directly to “N-benzyl-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride”. For more specific information, further research or consultation with a chemistry professional may be necessary.
Eigenschaften
IUPAC Name |
N-benzyl-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2.ClH/c1-14-8-9-19-18(12-14)17(15(2)21-19)10-11-20-13-16-6-4-3-5-7-16;/h3-9,12,20-21H,10-11,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUNEDMFFWZUCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNCC3=CC=CC=C3)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2528485.png)
![1-(3-Chlorophenyl)-4-{[2-methyl-5-(4-methyl-1,3-thiazol-2-yl)-3-thienyl]sulfonyl}piperazine](/img/structure/B2528486.png)
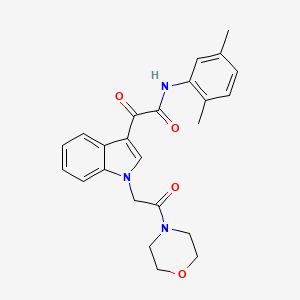
![N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2528488.png)
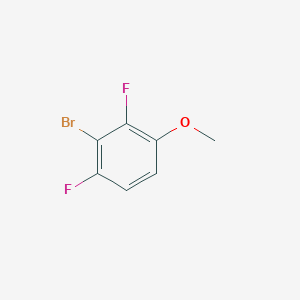
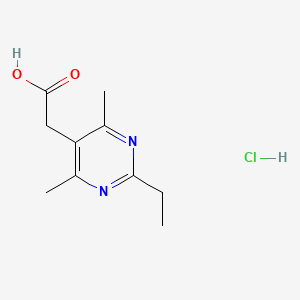
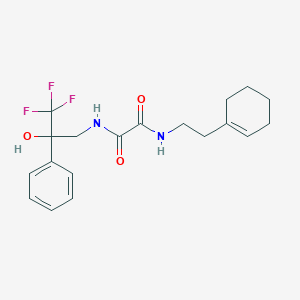
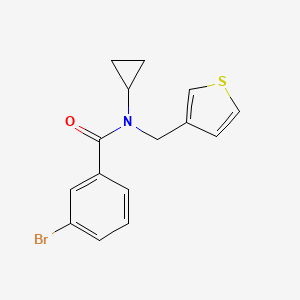

![N-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide oxalate](/img/structure/B2528498.png)
